Hydrochlorofluorocarbon 225 is a compound that exists in two isomeric forms: 1,1,2,2,3-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). These isomers are derivatives of propane and are notable for their applications as solvents and cleaning agents, particularly in industries such as aerospace and electronics. HCFC-225 was developed as a replacement for ozone-depleting substances like chlorofluorocarbons and has been utilized primarily in cleaning applications due to its effectiveness and relatively lower toxicity compared to its predecessors .
The chemical behavior of Hydrochlorofluorocarbon 225 involves several key reactions:
Studies have indicated that exposure to Hydrochlorofluorocarbon 225 can lead to various biological effects:
Hydrochlorofluorocarbon 225 can be synthesized through several methods:
Hydrochlorofluorocarbon 225 has several significant applications:
Interaction studies involving Hydrochlorofluorocarbon 225 focus on its compatibility with various materials and its biological effects:
Hydrochlorofluorocarbon 225 is part of a larger family of fluorinated hydrocarbons. Here are some similar compounds:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Chlorofluorocarbon 113 | CCl₃F | Previously used as a cleaning agent; now phased out |
| Hydrochlorofluorocarbon 22 | CHClF₂ | Widely used refrigerant; lower ozone depletion potential |
| Hydrofluorocarbon 245 | C₃H₂F₅ | Used as a refrigerant; less harmful than chlorofluorocarbons |
Hydrochlorofluorocarbon 225 stands out due to its dual isomeric nature (HCFC-225ca and HCFC-225cb), which allows for tailored applications depending on the required toxicity levels and environmental impact. Its specific use in aerospace cleaning processes further distinguishes it from other similar compounds that may not have such specialized applications.
The hydrochlorofluorocarbon-225 family encompasses several structural isomers that differ in the arrangement of chlorine and fluorine atoms around the three-carbon backbone [1] [2] [22]. These isomeric variations result from the different possible positions where the two chlorine atoms can be placed within the pentafluoropropane structure [9] [12]. The most commercially significant isomers include the "ca," "cb," and "aa" variants, each with distinct physical and chemical properties [13] [18].
Hydrochlorofluorocarbon-225ca represents the most extensively studied isomer within the hydrochlorofluorocarbon-225 family [9] [21]. The compound features both chlorine atoms positioned at the terminal carbon atom, specifically at the 3,3-position of the propane chain [9] [21]. This isomer carries the Chemical Abstracts Service registry number 422-56-0 and maintains a molecular weight of 202.94 grams per mole [9] [21].
The physical properties of hydrochlorofluorocarbon-225ca include a melting point of negative 94.0 degrees Celsius and a boiling point of 51.0 degrees Celsius [21]. The compound exhibits a density of 1.55 grams per cubic centimeter and possesses a refractive index of 1.3248 [9] [21]. These properties make it suitable for applications requiring specific thermodynamic characteristics [9] [10].
The structural formula can be represented as trifluoromethyl-difluoromethyl-dichloromethyl, indicating the sequential arrangement of functional groups along the carbon chain [9]. This particular arrangement results in unique chemical behavior compared to other isomers within the hydrochlorofluorocarbon-225 family [22].
Hydrochlorofluorocarbon-225cb distinguishes itself through the placement of chlorine atoms at the 1,3-positions of the propane backbone [1] [5]. This isomer possesses the Chemical Abstracts Service registry number 507-55-1 and maintains the same molecular weight of 202.94 grams per mole as other members of the hydrochlorofluorocarbon-225 family [1] [5].
The compound exhibits a melting point of negative 96.9 degrees Celsius and a boiling point of 56.0 degrees Celsius [5]. The density measures 1.56 grams per cubic centimeter, slightly higher than the "ca" isomer, with a refractive index of 1.326 [5]. These physical properties reflect the influence of chlorine atom positioning on molecular behavior [1] [5].
Hydrochlorofluorocarbon-225cb demonstrates significantly lower toxicity compared to the "ca" isomer, leading to its preferential use in applications where human exposure may occur [18] [22]. The United States Environmental Protection Agency has established different workplace exposure standards for this isomer, reflecting its improved safety profile [22].
Hydrochlorofluorocarbon-225aa represents a less common isomer characterized by both chlorine atoms positioned at the central carbon atom of the propane chain [2] [6] [12]. This compound carries the Chemical Abstracts Service registry number 128903-21-9 and maintains the standard molecular weight of 202.94 grams per mole [2] [6] [12].
The structural arrangement of hydrochlorofluorocarbon-225aa can be represented as trifluoromethyl-dichloromethyl-trifluoromethyl, indicating the symmetric placement of trifluoromethyl groups on either side of the central dichloromethyl group [2] [6]. This symmetrical structure contributes to unique physical and chemical properties distinct from the asymmetrical "ca" and "cb" isomers [2].
Limited commercial data exists for this isomer compared to the more widely used "ca" and "cb" variants [2] [12]. The compound has been identified in various regulatory databases, including the ChemSpider database with identification number 56110 and the Beilstein registry with number 5422907 [6].
The hydrochlorofluorocarbon-225 family includes additional minor isomers designated as "ba" and "bb" variants [2] [16]. Hydrochlorofluorocarbon-225ba, with Chemical Abstracts Service registry number 422-48-0, represents 1,2-dichloro-1,2,3,3,3-pentafluoropropane [2] [16]. Hydrochlorofluorocarbon-225bb, carrying registry number 422-44-6, corresponds to 1,2-dichloro-1,1,2,3,3-pentafluoropropane [2] [16].
These minor isomers occur in significantly smaller quantities compared to the major "ca," "cb," and "aa" variants [2] [16]. The "ba" and "bb" isomers typically appear as trace components in commercial hydrochlorofluorocarbon-225 formulations rather than as primary constituents [2] [16]. Their limited commercial significance results from less favorable physical properties and reduced demand in industrial applications [2].
The atmospheric lifetimes of these minor isomers vary considerably, with hydrochlorofluorocarbon-225ba exhibiting a global atmospheric lifetime of 4.20 years and hydrochlorofluorocarbon-225bb showing 15.9 years [2]. These differences reflect variations in molecular structure that affect atmospheric degradation pathways [2].
The hydrochlorofluorocarbon-225 family encompasses multiple isomeric compounds, each assigned unique Chemical Abstracts Service registry numbers for precise identification [9] [10] [12]. The primary commercial isomer, hydrochlorofluorocarbon-225ca, carries registry number 422-56-0, while hydrochlorofluorocarbon-225cb possesses number 507-55-1 [9] [1]. The less common hydrochlorofluorocarbon-225aa variant maintains registry number 128903-21-9 [12] [6].
Additional identification parameters include European Community numbers, with hydrochlorofluorocarbon-225ca assigned number 207-016-9 [9]. The United States Food and Drug Administration Unique Ingredient Identifier system designates hydrochlorofluorocarbon-225ca as 0976Z0010M and hydrochlorofluorocarbon-225aa as 801K277HE4 [9] [12]. These standardized identification codes ensure accurate chemical identification across international regulatory systems [9] [12].
The United Nations classification system assigns hydrochlorofluorocarbon-225 compounds to category UN 3082 under Hazard Class 9, Packing Group III [10] [19]. This classification reflects the compounds' status as environmentally hazardous substances requiring specific handling and transportation protocols [10] [19]. The Environmental Protection Agency maintains separate registry entries for each isomer, designating them as Class II Ozone Depleting Substances [10] [19].
| Identification Parameter | Hydrochlorofluorocarbon-225ca | Hydrochlorofluorocarbon-225cb | Hydrochlorofluorocarbon-225aa |
|---|---|---|---|
| Chemical Abstracts Service Registry Number | 422-56-0 [9] | 507-55-1 [1] | 128903-21-9 [12] |
| European Community Number | 207-016-9 [9] | Not available | Not available |
| FDA Unique Ingredient Identifier | 0976Z0010M [9] | Not available | 801K277HE4 [12] |
| Molecular Design Limited Number | MFCD00198019 [10] | MFCD00153117 [5] | MFCD01862033 [6] |
| ChemSpider Identification | Not available | Not available | 56110 [6] |
| Beilstein Registry Number | Not available | Not available | 5422907 [6] |
Hydrochlorofluorocarbon Two Hundred Twenty-Five exists as two distinct isomeric forms, each exhibiting characteristic thermal transition properties. The three comma three-dichloro-one comma one comma one comma two comma two-pentafluoropropane isomer demonstrates a boiling point of fifty-one point one degrees Celsius [1] [2], while the one comma three-dichloro-one comma one comma two comma two comma three-pentafluoropropane isomer exhibits a boiling point of fifty-six point one degrees Celsius [3] [4]. These values reflect the influence of molecular geometry on intermolecular forces and vapor pressure characteristics.
The melting point data reveals substantial depression below ambient temperatures for both isomers. The three comma three-dichloro-one comma one comma one comma two comma two-pentafluoropropane isomer demonstrates a melting point of negative ninety-four degrees Celsius [1] [2], whereas the one comma three-dichloro-one comma one comma two comma two comma three-pentafluoropropane isomer exhibits a melting point of negative ninety-seven degrees Celsius [3] [4]. These low melting points are characteristic of halogenated hydrocarbons with significant fluorine substitution, which disrupts efficient crystal packing and reduces lattice energies.
Both isomers of Hydrochlorofluorocarbon Two Hundred Twenty-Five exhibit identical density values of one point five five grams per cubic centimeter at twenty degrees Celsius [5] [6] [7]. This density represents approximately fifty-five percent greater density than water, attributable to the presence of multiple halogen atoms with high atomic masses. The specific gravity, referenced to water at four degrees Celsius, maintains the same numerical value of one point five five [7].
Comprehensive density measurements have been conducted across extended temperature ranges using vibrating-tube methodology, with uncertainties estimated within plus or minus zero point one percent [8]. The density exhibits temperature dependence following typical liquid expansion behavior, with simple correlation equations developed to represent saturated liquid densities as functions of temperature [8].
The vapor pressure characteristics of Hydrochlorofluorocarbon Two Hundred Twenty-Five isomers demonstrate significant differences despite their structural similarity. The three comma three-dichloro-one comma one comma one comma two comma two-pentafluoropropane isomer exhibits a vapor pressure of two hundred forty millimeters of mercury at twenty-five degrees Celsius [2], while the one comma three-dichloro-one comma one comma two comma two comma three-pentafluoropropane isomer demonstrates a higher vapor pressure of two hundred eighty-six millimeters of mercury at the same temperature [3] [4].
These vapor pressure values correspond to relatively volatile substances, contributing to their effectiveness as precision cleaning solvents and their classification as volatile organic compounds exempt from certain environmental regulations [9]. The vapor pressure data have been utilized in predictive correlations using universal behavior analysis for halocarbons, with reduced vapor pressure expressions as functions of reduced temperature demonstrating good agreement within experimental uncertainty [10] [11].
The infrared absorption spectra of Hydrochlorofluorocarbon Two Hundred Twenty-Five isomers exhibit characteristic vibrational bands associated with carbon-fluorine and carbon-chlorine bond stretching modes. The strongest absorption features occur between one thousand and twelve hundred wavenumbers, primarily attributed to carbon-fluorine bond vibrations that strongly overlap the atmospheric window region [12] [13]. Additional significant absorption bands appear at approximately eight hundred twenty-five, one thousand, and twelve hundred fifty wavenumbers [12].
The carbon-chlorine vibrational modes typically manifest below one thousand wavenumbers, specifically in the six hundred to eight hundred wavenumber region [12] [13]. These spectroscopic characteristics enable atmospheric monitoring and quantification of Hydrochlorofluorocarbon Two Hundred Twenty-Five concentrations using infrared spectroscopy techniques. The radiative efficiency values have been determined as zero point two watts per square meter per parts per billion for the three comma three-dichloro isomer and zero point three two watts per square meter per parts per billion for the one comma three-dichloro isomer [14].
Theoretical calculations using density functional theory methods have provided detailed vibrational analysis of Hydrochlorofluorocarbon Two Hundred Twenty-Five isomers. Multiple low-energy conformers exist for these compounds, each possessing unique infrared absorption spectra that contribute to the overall spectroscopic complexity [12]. The inclusion of stable conformers within two kilocalories per mole of the lowest energy conformer accounts for greater than ninety-eight percent of the population distribution at two hundred ninety-eight Kelvin [12].
The molecular geometry determines exact vibrational band frequencies, with isomers exhibiting unique infrared absorption spectra and radiative efficiencies [12] [13]. Empirical frequency corrections have been derived to account for anharmonicity and theoretical approximations, with frequencies around twelve hundred wavenumbers and eight hundred wavenumbers shifted by approximately one percent [12]. The calculated band strengths demonstrate systematic bias for molecules containing multiple chlorine atoms on the same carbon, particularly affecting bands below one thousand wavenumbers associated with carbon-chlorine bonds [12].
The aqueous solubility of Hydrochlorofluorocarbon Two Hundred Twenty-Five isomers demonstrates limited water miscibility, with both isomers exhibiting solubility values of twenty-five point three milligrams per liter at twenty-five degrees Celsius [3] [4] [2]. This low solubility reflects the predominantly halogenated character of these compounds and their preference for nonpolar environments.
Hansen Solubility Parameters provide quantitative characterization of intermolecular interactions for Hydrochlorofluorocarbon Two Hundred Twenty-Five. The dispersion parameter exhibits a value of fourteen point one megapascals to the one-half power, the polar parameter demonstrates three point two megapascals to the one-half power, and the hydrogen bonding parameter shows one point zero megapascals to the one-half power [15]. These parameters indicate moderate dispersion forces, limited polarity, and minimal hydrogen bonding capability.
The Henry's Law constant for both isomers has been determined as zero point five zero two atmosphere-cubic meters per mole [3] [4] [2], indicating moderate volatility from aqueous solutions. This value suggests significant partitioning from water to air under equilibrium conditions, supporting the compounds' tendency to volatilize from aqueous environments.
Thermodynamic property data for Hydrochlorofluorocarbon Two Hundred Twenty-Five include critical temperature and pressure parameters essential for understanding phase behavior. The three comma three-dichloro isomer exhibits a critical temperature of one hundred eighty-three point seven degrees Celsius [7], while the one comma three-dichloro isomer demonstrates a critical temperature of two hundred eight degrees Celsius [5]. Critical pressure values have been reported as three thousand six hundred sixty-eight kilopascals for the three comma three-dichloro isomer [7].
The latent heat of vaporization for both isomers has been determined as one hundred forty-five kilojoules per kilogram at the boiling point [7]. This relatively low latent heat reflects weak intermolecular forces and contributes to the compounds' effectiveness in vapor degreasing applications. Specific heat capacity data indicates approximately one kilojoule per kilogram-Kelvin at twenty degrees Celsius [7].
Vapor density measurements relative to air demonstrate values of seven for both isomers [7], indicating significantly heavier vapor than air and potential for accumulation in low-lying areas. Surface tension measurements at twenty degrees Celsius yield values of sixteen point two millinewtons per meter [7], reflecting reduced surface energy compared to conventional solvents.
Hydrochlorofluorocarbon Two Hundred Twenty-Five demonstrates remarkable thermal and chemical stability under normal handling and storage conditions [5]. Thermal stability extends to temperatures approaching the critical point, with decomposition typically not observed below two hundred degrees Celsius. This thermal stability contributes to the compounds' utility in precision cleaning applications requiring elevated temperatures.
Chemical stability characteristics include resistance to hydrolysis under neutral pH conditions, with hydrolysis rates at pH seven being extremely slow [16]. The compounds exhibit no significant reactivity with common construction materials under ambient conditions, contributing to their widespread industrial acceptance [5].
Atmospheric degradation proceeds primarily through reaction with hydroxyl radicals, representing the primary atmospheric sink for these compounds [17] [18]. Rate constants for hydroxyl radical reactions have been determined as two point five times ten to the negative fourteenth cubic centimeters per molecule per second for the three comma three-dichloro isomer and eight point eight five times ten to the negative fifteenth cubic centimeters per molecule per second for the one comma three-dichloro isomer [17] [2]. These rate constants correspond to atmospheric lifetimes of one point nine years and five point eight years, respectively [14] [17].
Photolysis rates under tropospheric conditions are negligible due to the absence of chromophoric groups that absorb solar radiation at wavelengths present in the lower atmosphere [18]. The primary degradation pathway involves sequential oxidation steps leading to formation of carbonyl fluoride, chloroformyl species, hydrogen chloride, and hydrogen fluoride as ultimate products [19] [18] [16].